
Ester pinacolique de l'acide 4-fluoro-3,5-diméthylphénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C14H22BFO3 and its molecular weight is 268.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception et administration de médicaments
Ester pinacolique de l'acide 4-fluoro-3,5-diméthylphénylboronique: est considéré pour la conception de nouveaux médicaments et dispositifs d'administration de médicaments. Il est particulièrement reconnu comme un transporteur de bore adapté à la capture de neutrons, un type de traitement contre le cancer. La stabilité de ces composés dans l'eau est un facteur crucial pour leur efficacité .
Techniques d'imagerie
Ce composé est également pertinent dans les techniques d'imagerie telles que la tomographie par émission de positons (TEP), qui est importante dans le développement clinique des médicaments et des diagnostics .
Synthèse organique
En synthèse organique, This compound est utilisé dans les réactions de couplage de Suzuki–Miyaura. Cette réaction est connue pour ses conditions douces et sa tolérance à divers groupes fonctionnels, ce qui en fait une méthode polyvalente pour la formation de liaisons carbone-carbone .
Protodéboronation
Le composé a été étudié pour sa susceptibilité à la protodéboronation, qui est une réaction importante dans la synthèse de molécules organiques complexes .
Mécanisme D'action
Target of Action
The primary target of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This can impact the bioavailability of the compound .
Result of Action
The result of the action of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This molecular effect enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are influenced by environmental factors such as pH . At physiological pH, the rate of hydrolysis of the compound is considerably accelerated , which can affect its stability and efficacy .
Analyse Biochimique
Biochemical Properties
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, especially in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This compound’s interaction with palladium involves oxidative addition and transmetalation processes, which are crucial for the coupling reaction . Additionally, 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester can interact with other biomolecules, such as enzymes and proteins, through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester involves its ability to form covalent bonds with biomolecules. The boronic acid moiety in this compound can interact with diols and other nucleophiles, forming reversible covalent bonds. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester can participate in oxidative addition and transmetalation processes with palladium catalysts, facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, especially at physiological pH . The rate of hydrolysis is influenced by the substituents on the aromatic ring and the pH of the solution. Long-term effects on cellular function have not been extensively studied, but the compound’s stability and reactivity suggest that it could have lasting impacts on biochemical reactions and cellular processes.
Metabolic Pathways
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is involved in metabolic pathways related to its role as a reagent in organic synthesis. The compound can interact with enzymes and cofactors involved in the formation of carbon-carbon bonds, such as palladium catalysts in Suzuki-Miyaura coupling reactions . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, particularly in reactions involving boronic acid derivatives.
Propriétés
Numéro CAS |
1147894-98-1 |
|---|---|
Formule moléculaire |
C14H22BFO3 |
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
(4-fluoro-3,5-dimethylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H22BFO3/c1-9-7-11(8-10(2)12(9)16)15(18)19-14(5,6)13(3,4)17/h7-8,17-18H,1-6H3 |
Clé InChI |
ABKYEYSOZPTCND-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
SMILES canonique |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)


![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
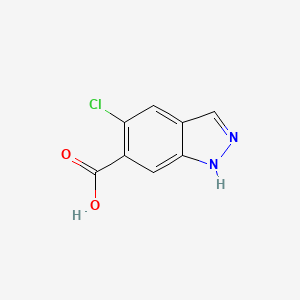
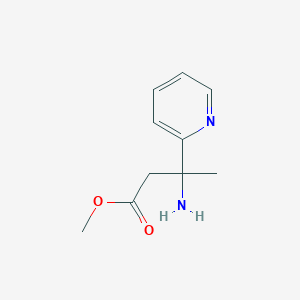
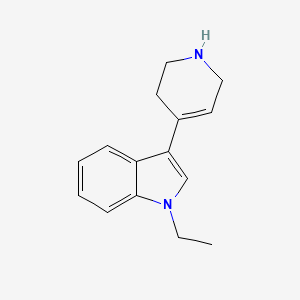
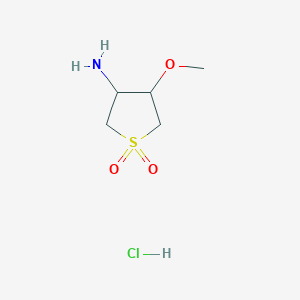
![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)
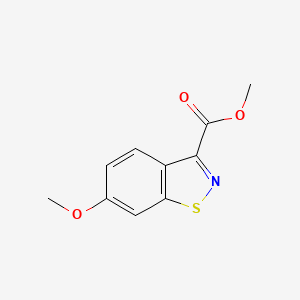

![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)

